molecular formula C20H25BrN2O2 B1611786 N-Fmoc-cadaverine hydrobromide CAS No. 352351-57-6

N-Fmoc-cadaverine hydrobromide

Cat. No. B1611786
CAS RN: 352351-57-6
M. Wt: 405.3 g/mol
InChI Key: FJUIIWVLGUITRD-UHFFFAOYSA-N
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Description

N-Fmoc-cadaverine hydrobromide is a chemical compound with the empirical formula C20H24N2O2·HBr . It has a molecular weight of 405.33 . The compound is also known by the synonyms 9-Fluorenylmethyl N-(5-aminopentyl)carbamate hydrobromide and N-Fmoc-1,5-diaminopentane hydrobromide .


Molecular Structure Analysis

The molecular structure of N-Fmoc-cadaverine hydrobromide consists of a fluorenylmethyl carbamate group (Fmoc) attached to a 1,5-diaminopentane . The InChI string representation of the molecule is 1S/C20H24N2O2.BrH/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23);1H .


Physical And Chemical Properties Analysis

N-Fmoc-cadaverine hydrobromide is a solid at room temperature . It has a melting point of approximately 130°C . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Proteomics Research

N-Fmoc-cadaverine hydrobromide is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used in the synthesis of peptides, which are crucial in proteomics for understanding protein structure, function, and interactions.

Cross-linking Reagent

This compound is suitable as a cross-linking reagent . Cross-linking reagents are used in biochemistry to covalently bond two, usually large, molecules together. This can be useful in various applications, such as studying protein-protein interactions, protein-nucleic acid interactions, and protein-small molecule interactions.

Plant Physiology

While not directly related to N-Fmoc-cadaverine hydrobromide, cadaverine, a related compound, has been found to participate in plant physiological processes such as cell division and growth, promoting the development of pistils and stamens, regulating the senescence process, improving fruit development, and increasing yield .

Medical Applications

Again, while not directly related to N-Fmoc-cadaverine hydrobromide, cadaverine has been used to treat arrhythmia, relieve hypoglycemia, and effectively cure dysentery .

Safety and Hazards

N-Fmoc-cadaverine hydrobromide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound should be handled with appropriate personal protective equipment, including a dust mask, eyeshields, and gloves .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(5-aminopentyl)carbamate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.BrH/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUIIWVLGUITRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583807
Record name (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Fmoc-cadaverine hydrobromide

CAS RN

352351-57-6
Record name (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 352351-57-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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